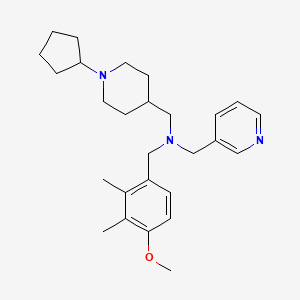![molecular formula C19H32N4O3 B5953063 1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5953063.png)
1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidin-1-yl Intermediate: This involves the reaction of 4-methylpiperazine with a suitable acylating agent to form the 3-(4-methylpiperazin-1-yl)-3-oxopropyl intermediate.
Coupling with Piperidin-1-yl Intermediate: The intermediate is then coupled with a piperidin-1-yl derivative under appropriate conditions to form the desired product.
Final Cyclization: The final step involves cyclization to form the pyrrolidin-2-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Piperazinyl)pyrimidine: Shares the piperazine ring but differs in the core structure.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar piperazine derivative with different functional groups.
Uniqueness
1-[2-[3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-20-10-12-21(13-11-20)18(25)7-6-16-4-2-8-22(14-16)19(26)15-23-9-3-5-17(23)24/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJKNDPFCSJMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)C(=O)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5952980.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5952989.png)
![4-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5953002.png)
![1-(1-{[1-(2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5953004.png)
![4-fluoro-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5953007.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5953009.png)
![1-[3-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5953020.png)
![(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B5953035.png)
![Methyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5953040.png)
![2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol](/img/structure/B5953047.png)
![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-methyl-2-phenylpiperazine](/img/structure/B5953055.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5953058.png)
![N-[3-(2-methylimidazol-1-yl)propyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5953071.png)

